molecular formula C19H18N2O2 B4086815 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile

1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile

Cat. No.: B4086815
M. Wt: 306.4 g/mol
InChI Key: UIIOEQPMQCGHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile is a synthetic compound known for its potential as a selective antagonist of the androgen receptor. This compound is significant in scientific research due to its potential for investigating androgen receptor signaling pathways and developing novel therapeutic strategies for diseases like prostate cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-bromopropylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-methoxyphenol with 3-bromopropylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with indole-3-carbonitrile under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carbonitrile group.

    Substitution: Substituted derivatives at the indole nitrogen or carbonitrile group.

Scientific Research Applications

1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigates androgen receptor signaling pathways.

    Medicine: Potential therapeutic agent for diseases like prostate cancer.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by selectively binding to the androgen receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by the androgen receptor, which is crucial in the development and progression of diseases like prostate cancer. The molecular targets include the androgen receptor itself, and the pathways involved are those related to androgen signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde
  • 2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione

Uniqueness

1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile is unique due to its high selectivity and potency as an androgen receptor antagonist. This selectivity makes it a valuable tool in scientific research for studying androgen receptor signaling and developing targeted therapies.

Properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-22-18-9-4-5-10-19(18)23-12-6-11-21-14-15(13-20)16-7-2-3-8-17(16)21/h2-5,7-10,14H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIOEQPMQCGHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile
Reactant of Route 5
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile
Reactant of Route 6
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.